molecular formula C16H22N2O4 B13179299 Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No.: B13179299
M. Wt: 306.36 g/mol
InChI Key: NIKVNGDRISPHCC-UHFFFAOYSA-N
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Description

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can yield the free amine.

Scientific Research Applications

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves the interaction of the Boc-protected amine with various molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific structure, which combines the tetrahydroisoquinoline core with a Boc-protected amine. This combination allows for selective reactions and applications in various fields of research and industry.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12-7-5-6-11-10(12)8-9-17-13(11)14(19)21-4/h5-7,13,17H,8-9H2,1-4H3,(H,18,20)

InChI Key

NIKVNGDRISPHCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2C(=O)OC

Origin of Product

United States

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